3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
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Overview
Description
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinolinone core, substituted with a fluoro group, and an oxadiazole ring attached to a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the reaction of an appropriate hydrazide with an ethoxy-methoxy-substituted benzaldehyde under acidic conditions to form the oxadiazole ring.
Quinolinone Core Formation: The next step involves the cyclization of a suitable precursor to form the quinolinone core. This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form an amine derivative.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinolinone derivatives.
Scientific Research Applications
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Its interactions with various biological targets make it a useful tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. The fluoroquinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. The oxadiazole ring may enhance binding affinity to these enzymes, increasing the compound’s potency.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial activity.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings used in various pharmaceutical applications.
Uniqueness
3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is unique due to the combination of a fluoroquinolone core with an oxadiazole ring, which may confer enhanced biological activity and specificity compared to other fluoroquinolones.
Properties
IUPAC Name |
3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4/c1-3-27-16-7-4-11(8-17(16)26-2)19-23-20(28-24-19)14-10-22-15-6-5-12(21)9-13(15)18(14)25/h4-10H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSXECHPHWGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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